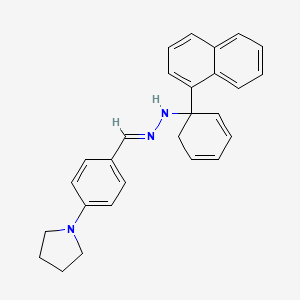
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde group, which is further linked to a naphthylphenylhydrazone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 4-(1-Pyrrolidinyl)benzaldehyde, which can be synthesized by the reaction of pyrrolidine with benzaldehyde under acidic conditions . The resulting 4-(1-Pyrrolidinyl)benzaldehyde is then reacted with 1-naphthylphenylhydrazine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzaldehyde or naphthylphenylhydrazone moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.
Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Wirkmechanismus
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The naphthylphenylhydrazone moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring, offering different chemical reactivity and biological activity.
4-(1H-Pyrazol-1-yl)benzaldehyde: Features a pyrazole ring, which can influence its pharmacological properties.
Uniqueness
The presence of both the pyrrolidine ring and the naphthylphenylhydrazone moiety allows for versatile interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
88738-70-9 |
|---|---|
Molekularformel |
C27H27N3 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C27H27N3/c1-4-17-27(18-5-1,26-12-8-10-23-9-2-3-11-25(23)26)29-28-21-22-13-15-24(16-14-22)30-19-6-7-20-30/h1-5,8-17,21,29H,6-7,18-20H2/b28-21+ |
InChI-Schlüssel |
XQLFGNAAIHYJKJ-SGWCAAJKSA-N |
Isomerische SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/NC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NNC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)

![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)


![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)



![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)

